1,1'-(4-Amino-1,3-phenylene)dipyrrolidin-2-one
Overview
Description
1,1'-(4-Amino-1,3-phenylene)dipyrrolidin-2-one is a useful research compound. Its molecular formula is C14H17N3O2 and its molecular weight is 259.3 g/mol. The purity is usually 95%.
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Scientific Research Applications
Structural and Property Comparisons
A study by Feng et al. (2011) explored the structural differences and their impact on the absorption, emission spectra, and electrochemical properties of compounds connected with cyclic amino groups at the bay positions of perylenetetracarboxylic diimide (PDI). The research highlighted significant differences in properties based on small molecular structure variations, suggesting applications in materials science where specific optical and electrochemical characteristics are desired (Feng et al., 2011).
Catalysis and Synthesis
Research into enantioselective addition of diethylzinc to aldehydes demonstrated the catalytic activity of derivatives of 1,1'-(4-Amino-1,3-phenylene)dipyrrolidin-2-one, indicating its potential in synthetic organic chemistry for producing chiral secondary alcohols with high enantioselectivity (Asami et al., 2015).
Photoluminescent Materials
T. Beyerlein and B. Tieke (2000) described the synthesis of π-conjugated polymers containing 1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole and 1,4-phenylene units, showing potential for electronic applications due to their good solubility, processability, and photochemical stability. These materials displayed strong photoluminescence, suggesting their use in optoelectronic devices (Beyerlein & Tieke, 2000).
Organic Solar Cells
A study on the addition of dipyrrolidinyl-substituted perylene diimide to poly(3-hexylthiophene): [6,6]-Phenyl C61 butyric acid methylester bulk-heterojunction blends by Vivo et al. (2013) revealed improved power conversion efficiency in organic solar cells. This enhancement is attributed to better charge separation and reduced recombination processes, highlighting the material's significance in improving renewable energy technologies (Vivo et al., 2013).
Responsive and Functional Polymers
Meudtner and Hecht (2008) prepared polymers with helical conformation capable of coordinative crosslinking to form gels, illustrating an innovative approach to developing new functional macromolecules with potential sensing, magnetic, and emissive material applications (Meudtner & Hecht, 2008).
Properties
IUPAC Name |
1-[4-amino-3-(2-oxopyrrolidin-1-yl)phenyl]pyrrolidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c15-11-6-5-10(16-7-1-3-13(16)18)9-12(11)17-8-2-4-14(17)19/h5-6,9H,1-4,7-8,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHYGOPFDCKJIPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC(=C(C=C2)N)N3CCCC3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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